molecular formula C10H11NO2 B3181933 1-Amino-cubane-4-carboxylic acid methyl ester CAS No. 1620870-98-5

1-Amino-cubane-4-carboxylic acid methyl ester

Cat. No.: B3181933
CAS No.: 1620870-98-5
M. Wt: 177.20
InChI Key: LIOSPLWZMZDFCM-UHFFFAOYSA-N
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Description

1-Amino-cubane-4-carboxylic acid methyl ester is a unique organic compound with the molecular formula C10H11NO2 It is part of the cubane family, which is known for its distinctive cubic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-cubane-4-carboxylic acid methyl ester typically involves the esterification of 1-Amino-cubane-4-carboxylic acid. One common method is the Fischer esterification, where the carboxylic acid reacts with methanol in the presence of a strong acid catalyst, such as sulfuric acid . The reaction conditions usually involve refluxing the mixture to drive the reaction to completion.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-Amino-cubane-4-carboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-Amino-cubane-4-carboxylic acid methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Amino-cubane-4-carboxylic acid methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol. This hydrolysis is catalyzed by acids or bases and involves the formation of a tetrahedral intermediate . The amino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Amino-cubane-4-carboxylic acid methyl ester is unique due to the presence of both an amino group and an ester group on the cubane structure

Properties

IUPAC Name

methyl 4-aminocubane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-13-8(12)9-2-5-3(9)7-4(9)6(2)10(5,7)11/h2-7H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIOSPLWZMZDFCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12C3C4C1C5C2C3C45N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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